molecular formula C6H15NO3 B584398 Triethanolamine-d12 CAS No. 1469758-99-3

Triethanolamine-d12

Cat. No.: B584398
CAS No.: 1469758-99-3
M. Wt: 161.263
InChI Key: GSEJCLTVZPLZKY-LBTWDOQPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triethanolamine-d12 is a deuterated form of triethanolamine, an organic compound with the chemical formula C6H15NO3. The deuterated version, this compound, is used primarily in scientific research as an isotopic label. It is a colorless, viscous liquid that is both a tertiary amine and a triol, meaning it has three alcohol groups. This compound is often utilized in various fields, including chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethanolamine-d12 is synthesized by reacting ethylene oxide with deuterated ammonia (ND3). The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms. The process involves the following steps:

    Reaction of Ethylene Oxide with Deuterated Ammonia: Ethylene oxide is bubbled through a solution of deuterated ammonia, leading to the formation of this compound.

    Purification: The resulting product is purified through distillation or crystallization to achieve the desired purity level.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Catalysts may be used to enhance the reaction rate and efficiency. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Triethanolamine-d12 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides and other oxidation products.

    Reduction: Reduction reactions can convert it into simpler amines or alcohols.

    Substitution: It can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Triethanolamine-d12 has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and reagent in various chemical reactions. Its deuterated form is particularly useful in nuclear magnetic resonance (NMR) spectroscopy for studying molecular structures.

    Biology: In biological research, it serves as a buffer and stabilizer in biochemical assays and experiments.

    Medicine: It is used in the synthesis of pharmaceuticals and as an excipient in drug formulations.

    Industry: this compound is employed in the production of surfactants, emulsifiers, and corrosion inhibitors. It is also used in the manufacture of cosmetics and personal care products.

Mechanism of Action

The mechanism of action of triethanolamine-d12 involves its ability to act as a surfactant and emulsifier. As a tertiary amine, it can accept protons, thereby increasing the pH of solutions. This property makes it useful in various applications, including pH adjustment and stabilization of emulsions. In biological systems, it can interact with cellular membranes and proteins, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Diethanolamine: Similar to triethanolamine but with two hydroxyl groups.

    Monoethanolamine: Contains only one hydroxyl group.

    Methylethanolamine: A methylated derivative with similar properties.

Uniqueness

Triethanolamine-d12 is unique due to its deuterium content, which makes it particularly valuable in NMR spectroscopy and other isotopic labeling studies. Its ability to act as both an amine and a triol provides versatility in various chemical and industrial applications.

Properties

CAS No.

1469758-99-3

Molecular Formula

C6H15NO3

Molecular Weight

161.263

IUPAC Name

2-[bis(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]-1,1,2,2-tetradeuterioethanol

InChI

InChI=1S/C6H15NO3/c8-4-1-7(2-5-9)3-6-10/h8-10H,1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2

InChI Key

GSEJCLTVZPLZKY-LBTWDOQPSA-N

SMILES

C(CO)N(CCO)CCO

Synonyms

2,2’,2’’-Nitrilotris-ethan-1,1,2,2-d4-ol; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.